Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate
Description
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate is a lithium salt characterized by an acetic acid backbone conjugated to a 1,2,4-oxadiazole heterocycle substituted with a 2-methylcyclopropyl group. The lithium counterion enhances the compound’s solubility in polar solvents, making it suitable for applications in battery electrolytes or pharmaceutical formulations where ionic conductivity is critical. The 2-methylcyclopropyl substituent introduces steric strain and rigidity, which may influence binding interactions in biological systems or alter crystallinity in materials science applications.
Properties
IUPAC Name |
lithium;2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Li/c1-4-2-5(4)8-9-6(13-10-8)3-7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKUGVWOJQHFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1CC1C2=NOC(=N2)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of 2-methylcyclopropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with lithium acetate to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and signaling pathways, while the oxadiazole ring contributes to its overall biological activity. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Comparisons
The compound’s closest analogs are lithium salts of 1,2,4-oxadiazole-acetate derivatives with varying substituents. Key comparisons include:
- Substituent Effects :
- The 2-methylcyclopropyl group introduces steric constraints and electronic effects due to its strained three-membered ring. This may reduce rotational freedom, enhancing thermal stability compared to linear alkyl chains like the n-butyl group in the analog from ECHEMI .
- The n-butyl substituent increases hydrophobicity, which could improve compatibility with organic solvents in battery electrolytes or drug delivery systems.
Functional Comparisons with Other Lithium Salts
Lithium salts are widely used in energy storage and pharmaceuticals. Comparisons with common lithium salts highlight trade-offs in conductivity and stability:
- Ionic Conductivity : The oxadiazole-acetate anion’s delocalized electron system may enhance lithium-ion mobility compared to simpler organic anions like acetate. However, experimental data are lacking.
- Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis, suggesting superior chemical stability over esters or amides in aqueous environments .
Pharmacological Potential vs. HCAR2-Active Analogs
While the target compound lacks explicit pharmacological data, MK-6892—a structurally distinct oxadiazole derivative—demonstrates the therapeutic relevance of this heterocycle. MK-6892’s 1,2,4-oxadiazole moiety facilitates high-affinity binding to HCAR2, a receptor implicated in anti-inflammatory responses . The target compound’s 2-methylcyclopropyl group could similarly engage hydrophobic pockets in proteins, though its smaller size compared to MK-6892’s pyridinyl-propanoyl scaffold may limit receptor interaction complexity.
Biological Activity
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. This article explores its biological activity, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a lithium ion, an acetate group, and a 1,2,4-oxadiazole ring substituted with a 2-methylcyclopropyl group. The structural formula can be represented as follows:
Lithium ions are known to influence various biological pathways. The proposed mechanisms include:
- Modulation of Neurotransmitter Release : Lithium can enhance serotonin and norepinephrine release, which may contribute to its mood-stabilizing effects.
- Inhibition of Inositol Monophosphatase : This action leads to the depletion of inositol levels, affecting phosphoinositide signaling pathways critical for neuronal function.
- Neuroprotective Effects : Lithium has been shown to exert neuroprotective effects through the activation of signaling pathways that promote cell survival and reduce apoptosis.
1. Mood Disorders
Research indicates that lithium compounds are effective in treating bipolar disorder and major depressive disorder. A study highlighted the efficacy of lithium in reducing manic episodes and stabilizing mood in patients with bipolar disorder .
2. Neuroprotection
Lithium has been investigated for its neuroprotective properties in various models of neurodegeneration. For instance, it has shown promise in protecting against neuronal loss in Alzheimer's disease models by inhibiting glycogen synthase kinase 3 (GSK-3), a key player in tau phosphorylation .
Case Study 1: Bipolar Disorder Management
In a clinical trial involving patients diagnosed with bipolar disorder, lithium was administered at varying dosages. Results demonstrated significant reductions in manic symptoms and improvements in overall mood stability over a 12-week period .
Case Study 2: Neurodegenerative Disease
A longitudinal study assessed the impact of lithium on cognitive decline in Alzheimer's patients. Participants receiving lithium showed slower rates of cognitive decline compared to the control group, suggesting a potential protective effect against neurodegeneration .
Data Table: Summary of Biological Activity Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
